2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole
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Overview
Description
2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a complex organic compound that belongs to the benzimidazole class of chemicals This compound is characterized by its unique structure, which includes a pyridine ring, a benzimidazole core, and various substituents such as chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the pyridine ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a chlorinated pyridine derivative reacts with the benzimidazole core.
Addition of the fluorobenzyl group: The fluorobenzyl group is attached to the benzimidazole core via a Friedel-Crafts alkylation reaction, using a fluorobenzyl halide and a Lewis acid catalyst.
Methylation: The final step involves the methylation of the benzimidazole ring at the 5 and 6 positions using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution, electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Interfering with DNA or RNA: Disrupting the replication or transcription of genetic material in microorganisms or cancer cells.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole can be compared with other similar compounds, such as:
2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-benzimidazole: Lacks the methyl groups at the 5 and 6 positions, which may affect its chemical properties and biological activities.
2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole: Similar structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(2-fluorophenyl)methyl]-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3/c1-13-10-18-19(11-14(13)2)26(12-15-6-3-4-8-17(15)23)21(25-18)16-7-5-9-24-20(16)22/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNQFRKJWNNIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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